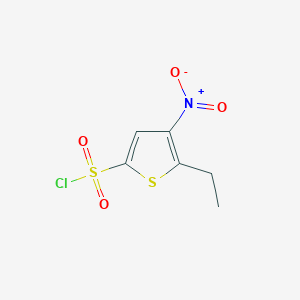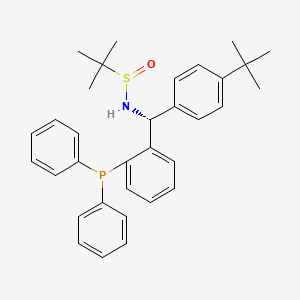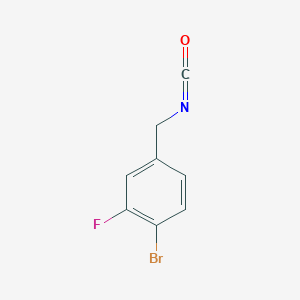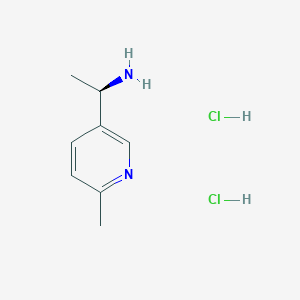
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a methylpentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one typically involves the cross-coupling of 4-fluorophenyl magnesium bromide with appropriate bromides using cobalt(III) acetylacetonate (acac) along with TMEDA and hexamethylenetetramine (HMTA). This reaction yields the desired product with enhanced selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed mechanistic studies are required to fully elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: These compounds share the thioether linkage and have diverse biological applications, including antibacterial and anticancer properties.
Fluorophenyl Compounds: Compounds with fluorophenyl groups are known for their stability and unique reactivity in organic synthesis.
Uniqueness
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one is unique due to the combination of its fluorophenyl and thioether functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15FOS |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-methylpentan-2-one |
InChI |
InChI=1S/C12H15FOS/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
OXYMUHOEWZSVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)CSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)



![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)



![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)
![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)

![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
